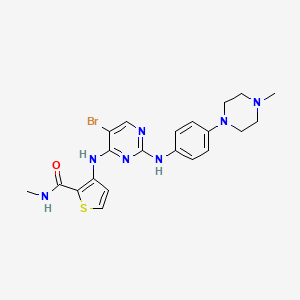
Fak-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fak-IN-14 is a focal adhesion kinase inhibitor. Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has shown significant potential in inducing early apoptosis in certain cancer cell lines and arresting cells in the G2/M phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-14 involves the preparation of 4-arylamino-pyrimidine derivatives. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired compound. The exact synthetic route can vary, but it generally involves multiple steps of chemical reactions, including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Fak-IN-14 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: This compound can undergo nucleophilic substitution reactions to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
Fak-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of focal adhesion kinase and its effects on cellular processes.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit high focal adhesion kinase activity.
Industry: Utilized in the development of new focal adhesion kinase inhibitors and related compounds for pharmaceutical applications
Mechanism of Action
Fak-IN-14 exerts its effects by inhibiting the activity of focal adhesion kinase. This inhibition disrupts the signaling pathways involved in cell adhesion, migration, and survival. Specifically, this compound prevents the autophosphorylation of focal adhesion kinase at tyrosine 397, which is crucial for its activation. This leads to the suppression of downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway, ultimately resulting in reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Defactinib: Another focal adhesion kinase inhibitor with similar mechanisms of action.
GSK2256098: A potent inhibitor of focal adhesion kinase used in cancer research.
IN10018: A focal adhesion kinase inhibitor with promising preclinical results
Uniqueness of Fak-IN-14
This compound is unique due to its high potency and selectivity for focal adhesion kinase. It has shown significant efficacy in inducing apoptosis and cell cycle arrest in specific cancer cell lines, making it a valuable tool for cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C21H24BrN7OS |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
3-[[5-bromo-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H24BrN7OS/c1-23-20(30)18-17(7-12-31-18)26-19-16(22)13-24-21(27-19)25-14-3-5-15(6-4-14)29-10-8-28(2)9-11-29/h3-7,12-13H,8-11H2,1-2H3,(H,23,30)(H2,24,25,26,27) |
InChI Key |
SDQZXGWKKZXIEP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)NC2=NC(=NC=C2Br)NC3=CC=C(C=C3)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


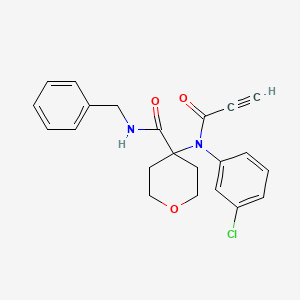
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
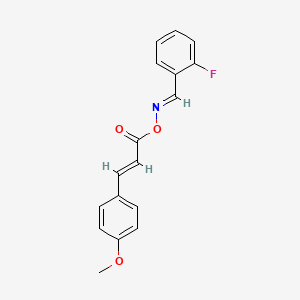
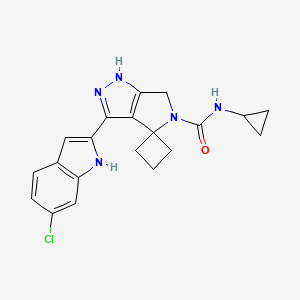

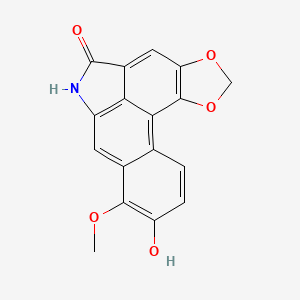

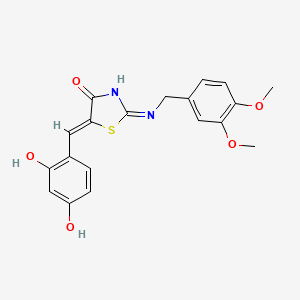

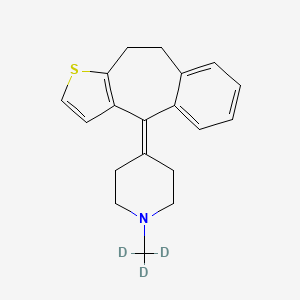
![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
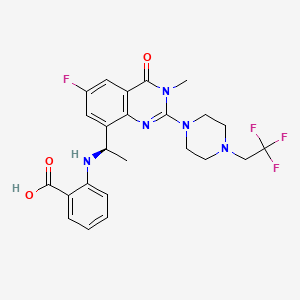
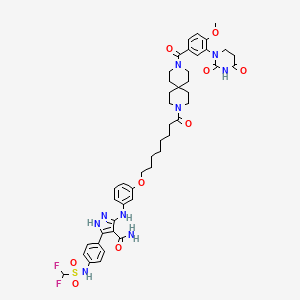
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
